molecular formula C8H13ClN4O B2625364 N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrochloride CAS No. 1864064-01-6

N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrochloride

Cat. No.: B2625364
CAS No.: 1864064-01-6
M. Wt: 216.67
InChI Key: KXCVEFDEOUXENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrochloride is a chemical compound with the molecular formula C8H13ClN4O. It is known for its unique structure, which includes a methoxypyridine moiety linked to a guanidine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrochloride typically involves the reaction of 2-methoxypyridine-4-carbaldehyde with guanidine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a range of substituted pyridine derivatives .

Scientific Research Applications

N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxypyridine moiety can bind to enzymes or receptors, modulating their activity. The guanidine group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxypyridin-3-yl)methyl]guanidine hydrochloride
  • N-[(2-methoxypyridin-5-yl)methyl]guanidine hydrochloride
  • N-[(2-methoxypyridin-6-yl)methyl]guanidine hydrochloride

Uniqueness

N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer advantages in certain applications, such as increased selectivity for molecular targets or improved pharmacokinetic properties .

Properties

IUPAC Name

2-[(2-methoxypyridin-4-yl)methyl]guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.ClH/c1-13-7-4-6(2-3-11-7)5-12-8(9)10;/h2-4H,5H2,1H3,(H4,9,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCVEFDEOUXENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CN=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.